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Compound of Interest

Compound Name:
4-Bromo-2,6-

dichlorobenzaldehyde

Cat. No.: B571002 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2,6-
dichlorobenzaldehyde, a halogenated aromatic aldehyde with significant applications as a

chemical intermediate. The document details its chemical and physical properties, outlines a

probable synthesis protocol, and explores its potential role in the development of

pharmaceuticals and agrochemicals.

Chemical and Physical Properties
4-Bromo-2,6-dichlorobenzaldehyde is a white crystalline solid.[1] Its core structure consists

of a benzene ring substituted with a bromine atom at the 4-position, two chlorine atoms at the

2- and 6-positions, and a formyl group (-CHO) at the 1-position. This substitution pattern

imparts specific reactivity and properties to the molecule, making it a valuable building block in

organic synthesis.

A summary of its key quantitative data is presented in the table below for easy reference and

comparison.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b571002?utm_src=pdf-interest
https://www.benchchem.com/product/b571002?utm_src=pdf-body
https://www.benchchem.com/product/b571002?utm_src=pdf-body
https://www.benchchem.com/product/b571002?utm_src=pdf-body
https://www.rsc.org/suppdata/c6/ra/c6ra10373a/c6ra10373a1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b571002?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Molecular Formula C₇H₃BrCl₂O PubChem[2]

Molecular Weight 253.90 g/mol PubChem[2]

CAS Number 111829-72-2 Smolecule[3], PubChem[2]

Appearance White crystalline solid Smolecule[3]

XLogP3 3.3 PubChem[2]

Hydrogen Bond Donor Count 0 PubChem[2]

Hydrogen Bond Acceptor

Count
1 PubChem[2]

Rotatable Bond Count 1 PubChem[2]

Exact Mass 251.87443 Da PubChem[2]

Monoisotopic Mass 251.87443 Da PubChem[2]

Topological Polar Surface Area 17.1 Å² PubChem[2]

Heavy Atom Count 11 PubChem[2]

Formal Charge 0 PubChem[2]

Complexity 189 PubChem[2]

Synthesis and Experimental Protocols
The primary route for the synthesis of 4-Bromo-2,6-dichlorobenzaldehyde involves the

formylation of a substituted benzene ring. One of the most effective methods is the Vilsmeier-

Haack reaction.[3] This reaction introduces a formyl group onto an electron-rich aromatic ring

using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-

dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Vilsmeier-Haack Formylation of 1-Bromo-3,5-
dichlorobenzene
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While a specific detailed protocol for the synthesis of 4-Bromo-2,6-dichlorobenzaldehyde is

not readily available in published literature, a general experimental procedure based on the

Vilsmeier-Haack reaction of 1-bromo-3,5-dichlorobenzene is proposed below. This protocol is

adapted from standard procedures for similar formylation reactions.

Experimental Protocol:

Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel,

a mechanical stirrer, and a reflux condenser with a calcium chloride guard tube, place

anhydrous N,N-dimethylformamide (DMF) and cool the flask in an ice-salt bath.

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled

DMF with constant stirring. Maintain the temperature below 5 °C during the addition. After

the addition is complete, allow the mixture to stir for an additional 30 minutes at the same

temperature to ensure the complete formation of the Vilsmeier reagent (a chloroiminium

salt).

Aromatic Substrate Addition: Dissolve 1-bromo-3,5-dichlorobenzene in a suitable anhydrous

solvent (e.g., dichloromethane) and add it dropwise to the freshly prepared Vilsmeier

reagent.

Reaction: After the addition of the substrate, slowly warm the reaction mixture to room

temperature and then heat under reflux. The reaction progress can be monitored by thin-

layer chromatography (TLC).

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it

slowly onto crushed ice with vigorous stirring.

Hydrolysis: The resulting mixture is then heated to hydrolyze the intermediate iminium salt to

the aldehyde.

Isolation and Purification: The crude product is extracted with an organic solvent (e.g., ethyl

acetate). The combined organic layers are washed with a saturated sodium bicarbonate

solution, followed by brine, and then dried over anhydrous sodium sulfate. The solvent is

removed under reduced pressure, and the resulting residue is purified by column

chromatography on silica gel or by recrystallization to afford pure 4-Bromo-2,6-
dichlorobenzaldehyde.
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Synthesis of 4-Bromo-2,6-dichlorobenzaldehyde

1-Bromo-3,5-dichlorobenzene

Iminium Salt IntermediateElectrophilic Aromatic Substitution

Vilsmeier Reagent

4-Bromo-2,6-dichlorobenzaldehydeHydrolysis

Click to download full resolution via product page

Fig. 1: Synthetic pathway for 4-Bromo-2,6-dichlorobenzaldehyde.

History and Discovery
The specific historical details regarding the initial discovery and synthesis of 4-Bromo-2,6-
dichlorobenzaldehyde are not well-documented in readily accessible scientific literature. It is

likely that this compound was first synthesized as part of broader research into halogenated

benzaldehyde derivatives and their applications as intermediates in organic synthesis. The

development of formylation reactions, such as the Vilsmeier-Haack reaction, would have been

a key enabler for the preparation of this and similar compounds.

Applications in Research and Drug Development
4-Bromo-2,6-dichlorobenzaldehyde serves as a crucial intermediate in the synthesis of more

complex molecules, particularly in the pharmaceutical and agrochemical industries.[3] The

presence of three halogen atoms and a reactive aldehyde group provides multiple sites for

further chemical transformations.

The aldehyde functionality can undergo a variety of reactions, including:

Oxidation to the corresponding carboxylic acid.

Reduction to the benzyl alcohol.

Reductive amination to form substituted benzylamines.
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Wittig and Horner-Wadsworth-Emmons reactions to form alkenes.

Condensation reactions to form Schiff bases, chalcones, and other derivatives.

The bromo and chloro substituents on the aromatic ring can participate in various cross-

coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the

formation of C-C bonds and the construction of more complex molecular scaffolds.

While specific examples of commercially available drugs or agrochemicals directly synthesized

from 4-Bromo-2,6-dichlorobenzaldehyde are not prominently reported, its structural motifs

are present in various biologically active compounds. For instance, halogenated phenyl rings

are common in many pharmaceutical agents, contributing to their binding affinity and metabolic

stability. The related compound, 2,6-dichlorobenzaldehyde, is a known precursor in the

synthesis of the non-steroidal anti-inflammatory drug (NSAID) diclofenac and certain penicillins.

[4] It is plausible that 4-Bromo-2,6-dichlorobenzaldehyde could be utilized in the synthesis of

novel analogs of existing drugs or as a key building block for new chemical entities with

potential therapeutic applications.

4-Bromo-2,6-dichlorobenzaldehyde

Oxidation Reduction Reductive Amination Cross-Coupling Reactions
(e.g., Suzuki, Heck) Condensation Reactions
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Fig. 2: Potential synthetic transformations of 4-Bromo-2,6-dichlorobenzaldehyde.

Spectral Data Analysis (Predicted)
While experimental spectra for 4-Bromo-2,6-dichlorobenzaldehyde are not widely available,

a prediction of the key spectral features can be made based on its structure and data from
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analogous compounds.

¹H NMR: The spectrum would be expected to show a singlet for the aldehyde proton (CHO)

in the downfield region (around 10 ppm). The two aromatic protons would appear as a singlet

in the aromatic region (around 7.5-8.0 ppm) due to the symmetrical substitution pattern.

¹³C NMR: The carbonyl carbon of the aldehyde group would be expected to have a chemical

shift in the range of 190-200 ppm. The aromatic carbons would show distinct signals, with

the carbon bearing the aldehyde group being the most downfield, followed by the halogen-

substituted carbons.

IR Spectroscopy: The infrared spectrum would be characterized by a strong carbonyl (C=O)

stretching vibration for the aldehyde group, typically in the region of 1700-1720 cm⁻¹. C-H

stretching vibrations of the aldehyde and aromatic protons would be observed around 2700-

2800 cm⁻¹ and 3000-3100 cm⁻¹, respectively. The C-Br and C-Cl stretching vibrations would

appear in the fingerprint region (below 1000 cm⁻¹).

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the

molecular ion peak due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in

approximately a 1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in approximately a

3:1 ratio). This would result in a complex cluster of peaks for the molecular ion.

Fragmentation would likely involve the loss of the formyl group (CHO) and halogen atoms.

Conclusion
4-Bromo-2,6-dichlorobenzaldehyde is a valuable synthetic intermediate with significant

potential for use in the development of new pharmaceuticals and agrochemicals. Its

polysubstituted aromatic structure provides a versatile platform for the introduction of diverse

functional groups and the construction of complex molecular architectures. While its specific

discovery and applications are not extensively documented, its chemical properties and

reactivity make it a compound of interest for researchers and scientists in the field of organic

synthesis and drug discovery. Further research into the applications of this compound could

lead to the development of novel and effective chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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